Estradiol 17-sulfate

Descripción general

Descripción

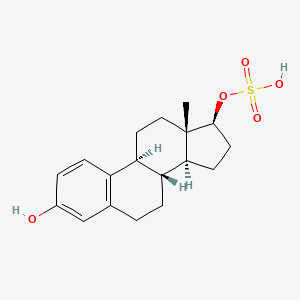

Estradiol 17-sulfate is a natural, endogenous steroid and an estrogen ester. It is produced from estradiol by sulfation of the C17β hydroxyl group by estrogen sulfotransferases . This compound itself is biologically inactive but can be converted by steroid sulfatase into estradiol, which is a potent estrogen . This compound plays a significant role in the biology of breast tissue and has been implicated in breast cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Estradiol 17-sulfate can be synthesized by the sulfation of estradiol. The reaction typically involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents . The reaction is carried out under controlled conditions to ensure the selective sulfation at the C17β hydroxyl group.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale sulfation reactors where estradiol is reacted with sulfur trioxide or chlorosulfonic acid under controlled temperature and pressure conditions . The product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound.

Análisis De Reacciones Químicas

Sulfonation Reactions

The primary reaction involving estradiol 17-sulfate is its formation through sulfonation. This process can be catalyzed by sulfotransferase enzymes, which transfer a sulfate group from an active sulfate donor, such as adenosine triphosphate (ATP) sulfuric acid, to the hydroxyl group at the 17-position of estradiol.

-

Reaction Mechanism :

This reaction is predominantly catalyzed by sulfotransferase enzymes, particularly SULT1E1 and SULT2A1, which have been identified in various tissues including liver and breast cancer cells .

Hydroxylation Reactions

This compound can undergo hydroxylation reactions, primarily mediated by cytochrome P450 enzymes (CYPs). Notably, CYP2C8 and CYP2C9 have been shown to catalyze the formation of hydroxylated metabolites such as 2-hydroxythis compound (2-OH-ES).

-

Kinetic Parameters :

| Enzyme | Substrate | (µmol/L) | (nmol/nmol CYP/min) | (µL/nmol CYP/min) |

|---|---|---|---|---|

| CYP2C8 | ES | 55 | 5.1 | 93 |

| CYP2C9 | ES | 37 | 16 | 430 |

This table illustrates that this compound exhibits higher metabolic clearance rates compared to free estradiol when processed by these enzymes .

Biodegradation

This compound can also be subject to biodegradation processes. Research indicates that anaerobic microbial cultures can effectively degrade estradiol into estrone (E1), highlighting its potential environmental impact and transformation within biological systems .

Inhibition Studies

Inhibition studies have demonstrated that certain compounds can inhibit the sulfotransferase activity responsible for the formation of estradiol sulfates. For instance, studies on channel catfish liver cytosols have shown varying inhibition rates for E2-3-sulfate and E2-17-sulfate, indicating that specific inhibitors could modulate the levels of these metabolites in biological systems .

Sulfonation Kinetics

Research has quantified the kinetics of estradiol sulfonation in various biological systems:

-

Kinetic Data :

| Estradiol Sulfate | (µM) | (pmol/min/mg protein) |

|---|---|---|

| E2-3-S | 0.40 ± 0.10 | 91 ± 4.6 |

| E2-17-S | 1.07 ± 0.23 | 25.7 ± 4.4 |

These findings indicate that the formation of E2-3-S occurs at a significantly higher rate than E2-17-S, suggesting differing enzymatic efficiencies for these pathways .

Metabolite Profiles

The metabolism of estradiol and its sulfate derivatives has been characterized extensively:

-

Metabolite Production :

Research indicates that when estradiol is incubated with liver microsomes, it produces several hydroxylated metabolites, including:

-

Hydroxylated Metabolites :

| Metabolite | Production Rate (nmol/assay) |

|---|---|

| 2-OH-Estradiol | 1.0 ± 0.1 |

| 4-OH-Estradiol | 0.10 ± 0.01 |

| 2-OH-Estradiol-17-Sulfate | Higher than E2 |

This data suggests that estradiol derivatives may have enhanced metabolic pathways compared to their parent compound .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Research indicates that estradiol 17-sulfate may possess significant neuroprotective properties. For instance, studies have shown that 17α-ethinyl estradiol-3-sulfate can improve survival rates and cardiovascular recovery in models of traumatic brain injury (TBI) and hemorrhagic shock (HS). In a study involving swine models, the administration of this compound resulted in a survival rate of 90.3% compared to 72.7% in the placebo group, suggesting its potential utility in emergency medical settings where standard therapies are unavailable .

Mechanisms of Action:

- Cardiovascular Recovery: this compound has been linked to increased cardiac ejection fraction and vasodilation, which may enhance hemodynamic stability post-injury .

- Cell Survival Pathways: It promotes pathways that favor cell survival while inhibiting those leading to cell death, thus mitigating the effects of metabolic acidosis and neuroinflammation .

Hormone Replacement Therapy

This compound is a minor component in various hormone replacement therapies approved by regulatory agencies. Its role as a less feminizing estrogen makes it an appealing option for treating menopausal symptoms while potentially reducing the risk of adverse effects associated with more potent estrogens .

Fate and Transport Studies

The environmental impact of this compound has been studied extensively, particularly regarding its behavior in agricultural soils. Research indicates that this compound can undergo sorption and degradation processes that influence its persistence in the environment.

Key Findings:

- Sorption Dynamics: The dissipation half-lives of this compound vary significantly based on soil organic carbon content, with longer persistence observed in low organic carbon subsoils .

- Metabolite Formation: Major metabolites such as hydroxylated forms have been identified as significant products during degradation processes, highlighting the compound's transformation pathways in soil ecosystems .

Summary of Research Findings

Traumatic Brain Injury Study

A notable case study involved administering this compound to swine models subjected to TBI and HS. The results indicated a statistically significant increase in survival rates and improved physiological metrics compared to control groups, suggesting its practical application in trauma care settings .

Soil Degradation Experiment

In another study focused on environmental applications, laboratory batch experiments demonstrated how this compound behaves under sterilized soil conditions, revealing insights into its degradation pathways and the formation of metabolites that could influence soil health .

Mecanismo De Acción

Estradiol 17-sulfate exerts its effects through its conversion to estradiol by steroid sulfatase . Estradiol then binds to estrogen receptors in target cells, leading to the activation of gene transcription and subsequent biological effects . The molecular targets include estrogen receptors alpha and beta, which are involved in regulating various physiological processes .

Comparación Con Compuestos Similares

Actividad Biológica

Estradiol 17-sulfate (E2-17-SO4) is a sulfated form of estradiol, a potent estrogenic hormone that plays a crucial role in various biological processes. This compound is particularly significant due to its involvement in the regulation of reproductive functions, neuroprotection, and metabolic activities. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

This compound exerts its biological effects primarily through estrogen receptors (ERs), which are classified into ERα and ERβ. These receptors mediate the hormone's actions in target tissues, influencing gene expression and cellular responses.

- Estrogen Receptor Engagement : E2-17-SO4 binds to estrogen receptors, activating signaling pathways that promote cell survival and proliferation while inhibiting apoptosis. This engagement is critical for its neuroprotective effects observed in various studies .

- Intracrinology : The compound is involved in the intracrinology process, where inactive steroid hormones are converted into their active forms within target tissues. This pathway highlights the importance of E2-17-SO4 in local estrogen synthesis and action .

2.1 Neuroprotective Effects

Research indicates that E2-17-SO4 has significant neuroprotective properties. For instance, studies have shown that it can enhance survival rates and improve cardiovascular recovery following traumatic brain injury (TBI) and hemorrhagic shock (HS) in animal models. The proposed mechanisms include:

- Increased cardiac ejection fraction

- Enhanced mitochondrial activity

- Reduction of metabolic acidosis and neuroinflammation .

2.2 Hormonal Regulation

E2-17-SO4 plays a vital role in hormonal regulation during pregnancy and fetal development:

- Hypothalamus-Pituitary-Adrenal (HPA) Axis : Infusions of estradiol-3-sulfate have been shown to stimulate HPA axis activity in ovine fetal models, indicating its role in fetal endocrine function .

- Sulfoconjugated Estrogens : High concentrations of sulfoconjugated estrogens like E2-17-SO4 circulate in fetal plasma, suggesting their importance in developmental processes .

3. Comparative Biological Activity

A comparative analysis of estradiol and its sulfated forms reveals distinct biological activities:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Estradiol | Potent estrogenic effects; broad physiological roles | Direct receptor activation |

| Estradiol 3-sulfate | Moderate estrogenic effects; neuroprotective | Deconjugation to active form |

| This compound | Neuroprotective; hormonal regulation | Receptor-mediated signaling |

4. Case Studies and Research Findings

Several studies have investigated the biological activity of E2-17-SO4:

- Neuroprotection in TBI : A study demonstrated that E2-17-SO4 significantly improved survival rates and hemodynamic functioning after TBI combined with HS in swine models, indicating its potential therapeutic applications in trauma care .

- Fetal Development Studies : Research on ovine models showed that E2-3-sulfate infusions led to increased HPA axis activity, underscoring the importance of this compound during late gestation .

- Sulfatase Pathway Research : Investigations into the sulfatase pathway highlighted the conversion of inactive sulfated estrogens to active estrogens, emphasizing the role of E2-17-SO4 in hormone-associated tumors .

5. Conclusion

This compound demonstrates significant biological activity through its neuroprotective effects and regulatory roles during development. Its mechanisms involve receptor-mediated pathways that enhance survival and metabolic functions. Ongoing research continues to explore its therapeutic potential, particularly in the contexts of trauma and hormonal regulation.

Propiedades

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O5S/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)23-24(20,21)22/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22)/t14-,15-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUDNGPWAXYETN-ZBRFXRBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954120 | |

| Record name | Estradiol 17-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3233-69-0 | |

| Record name | Estradiol 17-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol 17-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol 17-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.